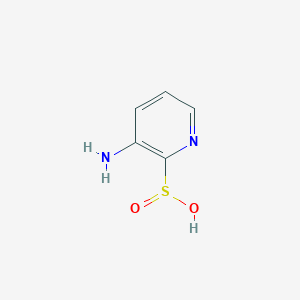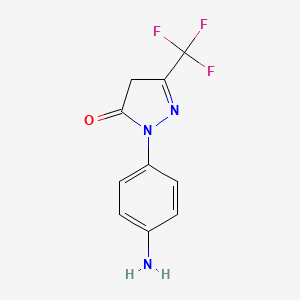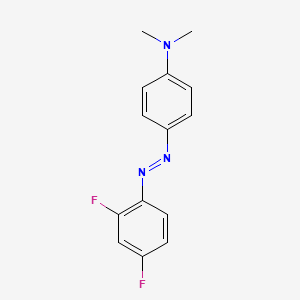
ANILINE, p-((2,4-DIFLUOROPHENYL)AZO)-N,N-DIMETHYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ANILINE, p-((2,4-DIFLUOROPHENYL)AZO)-N,N-DIMETHYL- is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound features a difluorophenyl group and a dimethylamino group attached to the aniline structure, making it a unique and versatile chemical.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ANILINE, p-((2,4-DIFLUOROPHENYL)AZO)-N,N-DIMETHYL- typically involves the diazotization of aniline derivatives followed by azo coupling. The process begins with the nitration of aniline to form nitroaniline, which is then reduced to the corresponding amine. The amine is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. This diazonium salt is then coupled with N,N-dimethylaniline in the presence of a base to form the azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
ANILINE, p-((2,4-DIFLUOROPHENYL)AZO)-N,N-DIMETHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine, nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products
Oxidation: Formation of nitrosoaniline or nitroaniline.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
ANILINE, p-((2,4-DIFLUOROPHENYL)AZO)-N,N-DIMETHYL- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Mécanisme D'action
The mechanism of action of ANILINE, p-((2,4-DIFLUOROPHENYL)AZO)-N,N-DIMETHYL- involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The difluorophenyl group enhances its stability and reactivity, making it a valuable tool in research and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ANILINE, p-((2,4-DICHLOROPHENYL)AZO)-N,N-DIMETHYL-
- ANILINE, p-((2,4-DIBROMOPHENYL)AZO)-N,N-DIMETHYL-
- ANILINE, p-((2,4-DINITROPHENYL)AZO)-N,N-DIMETHYL-
Uniqueness
ANILINE, p-((2,4-DIFLUOROPHENYL)AZO)-N,N-DIMETHYL- is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability, reactivity, and lipophilicity, making it more effective in various applications compared to its chlorinated, brominated, or nitrated counterparts .
Propriétés
Numéro CAS |
351-63-3 |
|---|---|
Formule moléculaire |
C14H13F2N3 |
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
4-[(2,4-difluorophenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H13F2N3/c1-19(2)12-6-4-11(5-7-12)17-18-14-8-3-10(15)9-13(14)16/h3-9H,1-2H3 |
Clé InChI |
XOASBBOLOQTVBM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


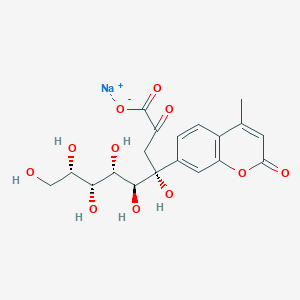

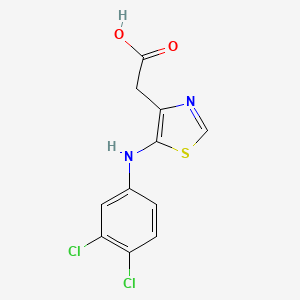
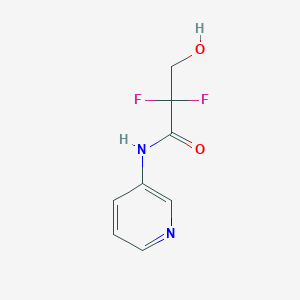
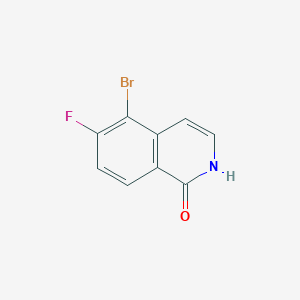
![5-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12840486.png)

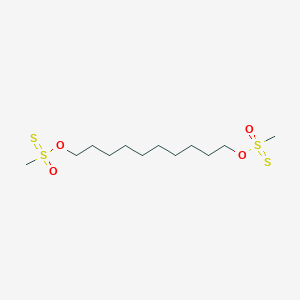
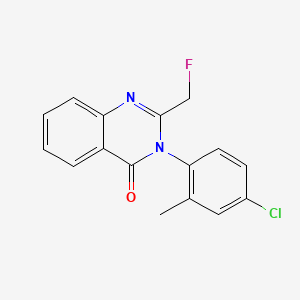
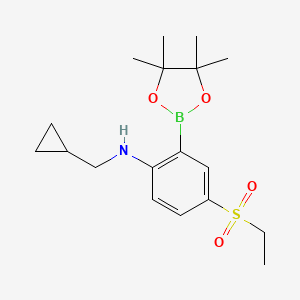
![1,1'-[(6R,8R,13aS)-3,11-Bis(1,1-dimethylethyl)-7,8-dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis[1,1-diphenylphosphine]](/img/structure/B12840518.png)
